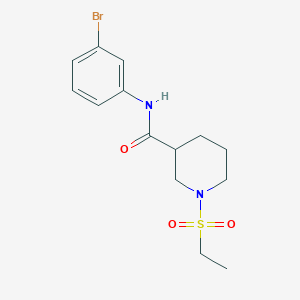![molecular formula C14H10BrN3OS B4441194 3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441194.png)
3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide
Descripción general
Descripción
3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide, also known as ABT-888, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair pathways, and their inhibition has been shown to enhance the efficacy of DNA-damaging agents in cancer therapy.
Mecanismo De Acción
3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide binds to the catalytic domain of PARP enzymes, inhibiting their activity and preventing the repair of DNA damage. This leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that have defects in DNA repair pathways.
Biochemical and Physiological Effects
This compound has been shown to enhance the efficacy of DNA-damaging agents in cancer therapy, leading to increased cell death in cancer cells. However, it has also been shown to have some toxic effects on normal cells, particularly in combination with certain chemotherapy drugs. These effects may be due to the inhibition of PARP enzymes, which play a role in DNA repair pathways in normal cells as well.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide has several advantages for lab experiments, including its potency and selectivity for PARP enzymes, as well as its ability to enhance the efficacy of DNA-damaging agents in cancer therapy. However, it also has some limitations, including its potential toxic effects on normal cells and the need for further research to optimize its use in combination with chemotherapy drugs.
Direcciones Futuras
There are several future directions for research on 3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide, including:
1. Optimization of dosing and scheduling in combination with chemotherapy drugs to minimize toxic effects on normal cells.
2. Development of biomarkers to predict response to this compound in cancer patients.
3. Investigation of the potential use of this compound in combination with immunotherapy for cancer treatment.
4. Exploration of the role of PARP enzymes in other biological processes and diseases beyond cancer.
5. Development of new PARP inhibitors with improved selectivity and potency for use in cancer therapy.
Aplicaciones Científicas De Investigación
3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that this compound enhances the efficacy of DNA-damaging agents such as radiation and chemotherapy by inhibiting the repair of DNA damage, leading to increased cell death in cancer cells. Clinical trials have also shown promising results in combination with chemotherapy in the treatment of various types of cancer, including breast, ovarian, and lung cancer.
Propiedades
IUPAC Name |
3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c15-8-3-5-9(6-4-8)18-13(19)12-11(16)10-2-1-7-17-14(10)20-12/h1-7H,16H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTGRPBLEFEAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2N)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-tert-butoxy-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol](/img/structure/B4441125.png)
![[2-(5-isopropyl-2-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B4441135.png)
![2-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-3-methylquinoxaline](/img/structure/B4441141.png)
![methyl {[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}(phenyl)acetate](/img/structure/B4441143.png)
![N-{3-[2-(propionylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide](/img/structure/B4441147.png)
![N-(2-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441151.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)propanamide](/img/structure/B4441159.png)
![N-cyclopentyl-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea](/img/structure/B4441165.png)
![3-methyl-N-(2-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4441166.png)
![3-isobutyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4441168.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-3,5-dimethoxybenzamide](/img/structure/B4441175.png)
![N,N-diethyl-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4441201.png)

